molecular formula C7H6ClF3N2 B14859641 [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine

[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine

Cat. No.: B14859641
M. Wt: 210.58 g/mol
InChI Key: HZUJLQXWKLEKAM-UHFFFAOYSA-N
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Description

[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)pyridine with methylamine. This reaction can be carried out under various conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in various therapeutic areas, including as inhibitors of specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides due to their effectiveness in pest control .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties. This makes it particularly valuable in the synthesis of compounds with desired biological activities .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H,3,12H2

InChI Key

HZUJLQXWKLEKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)CN

Origin of Product

United States

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